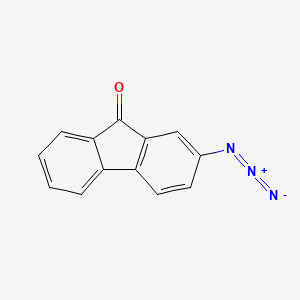
Fluoren-9-one, 2-azido-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoren-9-one, 2-azido- is an organic compound with the molecular formula C13H7N3O. It is a derivative of fluorenone, where an azido group (-N3) is attached to the second position of the fluorenone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluoren-9-one, 2-azido- typically involves the introduction of an azido group to the fluorenone structure. One common method is the reaction of fluorenone with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled reaction times to ensure the selective formation of the azido derivative .
Industrial Production Methods: Industrial production of Fluoren-9-one, 2-azido- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Fluoren-9-one, 2-azido- .
Chemical Reactions Analysis
Types of Reactions: Fluoren-9-one, 2-azido- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, forming triazoles and other nitrogen-containing heterocycles.
Reduction Reactions: The azido group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, solvents like DMF or DMSO, moderate temperatures.
Cycloaddition: Copper(I) catalysts, solvents like water or alcohols, room temperature to mild heating.
Reduction: Hydrogen gas or hydride donors, catalysts like palladium on carbon.
Major Products:
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
Fluoren-9-one, 2-azido- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and heterocycles.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of Fluoren-9-one, 2-azido- involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism. The resulting triazole derivatives can interact with various molecular targets, including enzymes and receptors, leading to their biological effects .
Comparison with Similar Compounds
Fluorenone: The parent compound without the azido group.
9-Fluorenone: Another derivative with different substituents.
2-Azidofluorene: A similar compound with the azido group attached to the fluorene structure
Uniqueness: Fluoren-9-one, 2-azido- is unique due to the presence of both the fluorenone core and the azido groupThe azido group enhances its utility in cycloaddition reactions, making it valuable in the synthesis of nitrogen-containing heterocycles and bioorthogonal chemistry .
Properties
CAS No. |
101398-38-3 |
|---|---|
Molecular Formula |
C13H7N3O |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-azidofluoren-9-one |
InChI |
InChI=1S/C13H7N3O/c14-16-15-8-5-6-10-9-3-1-2-4-11(9)13(17)12(10)7-8/h1-7H |
InChI Key |
VUSLLJOVPDWXHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


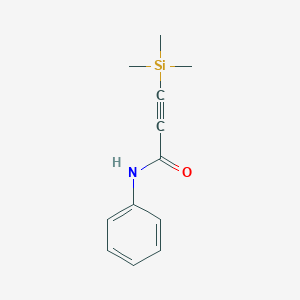
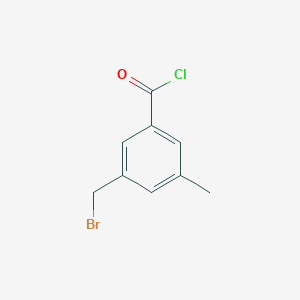
![hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14325338.png)


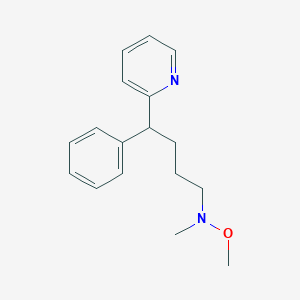

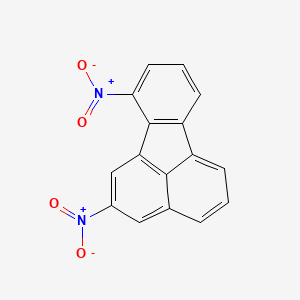
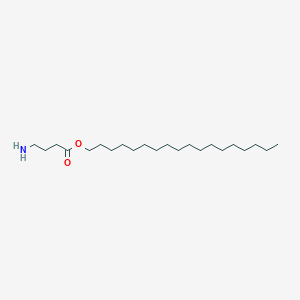
![1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride](/img/structure/B14325390.png)
![1-Isothiocyanato-4-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14325394.png)
![4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride](/img/structure/B14325396.png)
![1-[Bis(4-chlorophenyl)methyl]-1H-imidazole](/img/structure/B14325402.png)
![Methyl 3-{2-[(benzenesulfonyl)methyl]phenyl}propanoate](/img/structure/B14325406.png)
